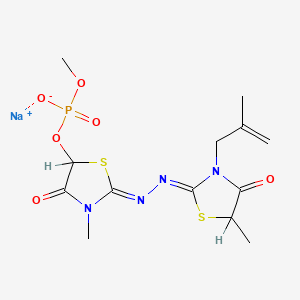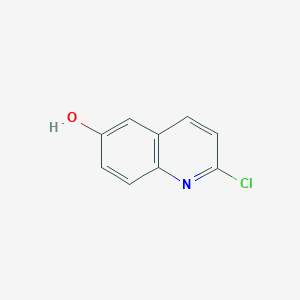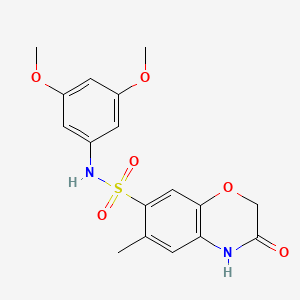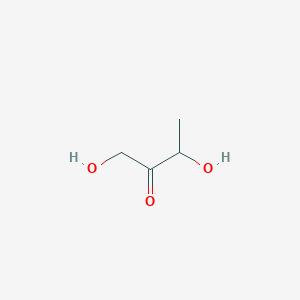
Acetic acid, ((2-cyano-3-(methylamino)phenyl)amino)oxo-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthesis of WY-41195 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
WY-41195 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WY-41195 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of chemical reactivity and reaction mechanisms.
Biology: It is used in studies of cellular processes and signaling pathways, particularly those involving mast cells.
Industry: It is used in the development of new antiallergic drugs and formulations
Mechanism of Action
WY-41195 exerts its effects by stabilizing mast cell membranes, which prevents the release of histamine and other inflammatory mediators. This action helps to reduce allergic reactions and bronchoconstriction. The molecular targets and pathways involved include the inhibition of calcium influx into mast cells and the suppression of signaling pathways that lead to mast cell activation .
Comparison with Similar Compounds
WY-41195 is similar to other antiallergic compounds like disodium cromoglycate and lodoxamide tromethamine. it is more potent and effective in stabilizing mast cell membranes and inhibiting reflex bronchoconstriction. This makes it a promising candidate for the development of new antiallergic treatments .
Similar Compounds
- Disodium cromoglycate
- Lodoxamide tromethamine
- Sodium cromoglycate analogues
WY-41195 stands out due to its higher potency and effectiveness compared to these similar compounds .
Properties
CAS No. |
63365-44-6 |
|---|---|
Molecular Formula |
C10H8N3NaO3 |
Molecular Weight |
241.18 g/mol |
IUPAC Name |
sodium;2-[2-cyano-3-(methylamino)anilino]-2-oxoacetate |
InChI |
InChI=1S/C10H9N3O3.Na/c1-12-7-3-2-4-8(6(7)5-11)13-9(14)10(15)16;/h2-4,12H,1H3,(H,13,14)(H,15,16);/q;+1/p-1 |
InChI Key |
FWVLHWWSLPWDCF-UHFFFAOYSA-M |
SMILES |
CNC1=C(C(=CC=C1)NC(=O)C(=O)[O-])C#N.[Na+] |
Canonical SMILES |
CNC1=C(C(=CC=C1)NC(=O)C(=O)[O-])C#N.[Na+] |
Synonyms |
(2-cyano-3-(methylamino)phenyl)oxoacetate (2-cyano-3-(methylamino)phenyl)oxoacetic acid (2-cyano-3-(methylamino)phenyl)oxoacetic acid sodium salt acetic acid, ((2-cyano-3-(methylamino)phenyl)amino)oxo-, monosodium salt Wy 41,195 Wy 41195 Wy-41,195 Wy-41195 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonate](/img/structure/B1260765.png)








![(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide](/img/structure/B1260778.png)


